molecular formula C17H13ClN4O3 B3488920 N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-NITROBENZAMIDE

N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-NITROBENZAMIDE

Cat. No.: B3488920
M. Wt: 356.8 g/mol
InChI Key: JTSINMKPMCCIRK-UHFFFAOYSA-N
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Description

N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-NITROBENZAMIDE is a synthetic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a 4-chlorophenyl group, a pyrazole ring, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-NITROBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Formation of the Nitrobenzamide Moiety: The nitrobenzamide moiety is formed by the reaction of 2-nitrobenzoic acid with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-NITROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Oxidation: Formation of the corresponding oxide.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-NITROBENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyraclostrobin: A fungicide with a similar pyrazole structure.

    Indole Derivatives: Compounds with similar aromatic and heterocyclic structures.

Uniqueness

N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-NITROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O3/c18-13-7-5-12(6-8-13)10-21-11-14(9-19-21)20-17(23)15-3-1-2-4-16(15)22(24)25/h1-9,11H,10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSINMKPMCCIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-NITROBENZAMIDE
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N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-NITROBENZAMIDE
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N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-NITROBENZAMIDE
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N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-NITROBENZAMIDE
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N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-NITROBENZAMIDE
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N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-NITROBENZAMIDE

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